N-(1-carbamothioylcyclohexyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-carbamothioylcyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c15-13(18)14(9-5-2-6-10-14)16-12(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJXQMBFCQNPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=S)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of N 1 Carbamothioylcyclohexyl Benzamide
Direct Synthesis of N-(1-carbamothioylcyclohexyl)benzamide
The direct synthesis of this compound typically involves the formation of the N-acylthiourea moiety through the reaction of a primary amine with an in situ generated benzoyl isothiocyanate. This method is widely employed for the preparation of various N-acylthiourea derivatives. mdpi.comnih.gov
Convergent Synthesis: A common and efficient approach to this compound is a convergent synthesis. This pathway involves the reaction of two key intermediates that are prepared separately. In this case, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like anhydrous acetone (B3395972). mdpi.comnih.gov This highly reactive intermediate is then immediately treated with 1-aminocyclohexanecarbothioamide (B579252) to yield the final product. The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group. researchgate.net
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts. For the synthesis of N-acylthioureas, anhydrous solvents such as acetone or acetonitrile (B52724) are often preferred to prevent the hydrolysis of the isothiocyanate intermediate. mdpi.com
The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the reaction speed and yield in the synthesis of some N-acylthiourea derivatives. nih.gov This is particularly beneficial in heterogeneous reaction mixtures. The reaction temperature is also a crucial factor; the in situ generation of benzoyl isothiocyanate is often carried out under reflux, followed by the addition of the amine at room temperature or with gentle heating. nih.gov
| Parameter | Condition | Effect on Yield |
| Solvent | Anhydrous Acetone | Prevents hydrolysis of isothiocyanate |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | May increase reaction rate and yield |
| Temperature | Reflux for isothiocyanate formation, then RT for amine addition | Balances reaction rate and stability |
| Reactant Ratio | Equimolar amounts of amine and isothiocyanate precursor | Ensures complete conversion |
Synthetic Approaches to Related Benzamide (B126) Derivatives
The synthesis of benzamide derivatives is a well-established area of organic chemistry, with several reliable methods available for the formation of the amide bond.
The direct condensation of a carboxylic acid with an amine to form an amide is a fundamental transformation. mdpi.com However, this reaction is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the reaction is typically carried out at high temperatures (often >160 °C) to drive off water, or in the presence of coupling agents or catalysts. rsc.org
Boron-based reagents, such as boric acid and boronic acids, have emerged as effective catalysts for direct amidation under milder conditions. rsc.orgnih.gov These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. Another approach involves the use of dehydrating agents, like molecular sieves, to remove water and drive the equilibrium towards amide formation. encyclopedia.pub
| Method | Reagents/Catalysts | Conditions |
| Thermal Amidation | None | High temperature (>160 °C) |
| Boron-Catalyzed Amidation | Boronic acids, B(OCH₂CF₃)₃ | Milder temperatures |
| Dehydrative Amidation | Molecular sieves | Removal of water |
Benzoylation is the process of introducing a benzoyl group into a molecule. medcraveonline.com A common method for the benzoylation of amines is the Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of an aqueous base. testbook.comunacademy.com This reaction is typically performed in a two-phase system where the base neutralizes the hydrochloric acid byproduct. chemistnotes.com
A less common but effective method for the benzoylation of aromatic compounds involves the use of a Vilsmeier-Haack type reagent prepared from benzamide and sulfuryl chloride (SO₂Cl₂). chemmethod.comresearchgate.net This reagent system has been shown to be more efficient and faster than analogous reagents prepared with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). chemmethod.com The reaction can be further accelerated using microwave irradiation or ultrasonic sonication. researchgate.net
Table of Benzoylation of Aromatic Compounds using Benzamide/SO₂Cl₂ under different conditions chemmethod.com
| Substrate | Condition | Time | Yield (%) |
| Benzene (B151609) | Conventional | 6 h | 85 |
| Benzene | Ultrasonic | 45 min | 90 |
| Benzene | Microwave | 90 s | 95 |
| Toluene | Conventional | 5 h | 88 |
| Toluene | Ultrasonic | 40 min | 92 |
| Toluene | Microwave | 80 s | 96 |
The synthesis of thiourea (B124793) derivatives frequently relies on the nucleophilic addition of an amine to an isothiocyanate. researchgate.netiwu.edu This reaction is highly efficient and forms the basis for the synthesis of a wide range of substituted thioureas. The isothiocyanate itself is often prepared from a primary amine and a thiocarbonyl source, such as carbon disulfide or thiophosgene. ijacskros.comorganic-chemistry.org
In the context of this compound, the key step is the nucleophilic attack of the amino group of 1-aminocyclohexanecarbothioamide on the electrophilic carbon of benzoyl isothiocyanate. The benzoyl isothiocyanate is a powerful electrophile due to the electron-withdrawing nature of the benzoyl group. arkat-usa.org The reaction is generally fast and proceeds in good yield. mdpi.com
Synthesis via 2-Thioxo-Substituted-1,3-Benzoxazines
While direct synthesis of this compound from 2-thioxo-substituted-1,3-benzoxazines has not been explicitly detailed in the available literature, a plausible synthetic pathway can be proposed based on the known reactivity of these heterocyclic systems. 2-Thioxo-1,3-benzoxazines are known to react with nucleophiles, leading to ring-opening reactions.
A hypothetical two-step synthetic approach could be envisioned. The first step would involve the reaction of a suitably substituted 2-thioxo-1,3-benzoxazine with a cyclohexyl Grignard reagent or a related organometallic species. This would likely result in the nucleophilic attack of the cyclohexyl group at the C4 position of the benzoxazine (B1645224) ring, leading to a ring-opened intermediate. Subsequent hydrolysis and rearrangement would be required to form the N-(1-substituted-cyclohexyl)benzamide core. The carbamothioyl moiety would then need to be introduced in a separate step.
Given the complexity and lack of direct literature precedent for this specific transformation to yield this compound, this route remains speculative and would require significant experimental validation.
Introduction of the Carbamothioyl Moiety
A more established and widely documented method for the synthesis of N-acylthioureas, which is directly applicable to the synthesis of this compound, involves the introduction of the carbamothioyl moiety via an isothiocyanate intermediate. researchgate.netrsc.org This method typically proceeds in two main steps:
Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction generates benzoyl isothiocyanate in situ. rsc.org
Reaction with 1-Aminocyclohexanecarbothioamide: The in situ generated benzoyl isothiocyanate is then treated with 1-aminocyclohexanecarbothioamide. The primary amino group of the cyclohexyl derivative acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the this compound product.
An alternative and more common variation involves the reaction of benzoyl isothiocyanate with 1-amino-1-cyclohexanecarbonitrile, followed by hydrolysis of the nitrile group to the primary amide.
The general reaction scheme is as follows:
This method is advantageous due to the ready availability of the starting materials and generally good yields.
Chemical Transformations of this compound
The structure of this compound offers several sites for chemical modification, including the cyclohexyl ring, the benzamide moiety, and the carbamothioyl linkage.
Derivatization Strategies on the Cyclohexyl Ring
While specific derivatization of the cyclohexyl ring of this compound is not extensively reported, general strategies for the functionalization of cyclohexyl rings in similar molecules can be applied. These can include:
Introduction of Substituents: Functional groups such as hydroxyl, keto, or additional alkyl groups could be introduced onto the cyclohexyl ring, provided the starting 1-aminocyclohexane derivative is appropriately substituted.
Dehydrogenation: The cyclohexyl ring could potentially be dehydrogenated to form a phenyl ring, leading to the corresponding N-(phenylcarbamothioyl)benzamide derivative. This would require specific and likely harsh reaction conditions.
The following table outlines potential derivatization strategies and the expected products:
| Starting Material | Reagent/Condition | Potential Product |
| N-(1-carbamothioyl-4-hydroxycyclohexyl)benzamide | Oxidation (e.g., PCC) | N-(1-carbamothioyl-4-oxocyclohexyl)benzamide |
| This compound | Dehydrogenation catalyst | N-(1-carbamothioylphenyl)benzamide |
Modifications of the Benzamide Moiety
The benzamide moiety is amenable to a variety of modifications, primarily on the phenyl ring. Electrophilic aromatic substitution reactions can be employed to introduce functional groups, with the position of substitution being directed by the benzoyl group.
Potential modifications include:
Nitration: Introduction of a nitro group, typically at the meta position, using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of halogen atoms (Cl, Br) using appropriate halogenating agents and a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the benzoyl group is deactivating, forcing conditions may be required.
These modifications can significantly alter the electronic and steric properties of the molecule.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | N-(1-carbamothioylcyclohexyl)-3-nitrobenzamide |
| Bromination | Br₂, FeBr₃ | N-(1-carbamothioylcyclohexyl)-3-bromobenzamide |
Reactions Involving the Carbamothioyl Linkage
The carbamothioyl linkage is a versatile functional group that can participate in a variety of reactions, most notably cyclization reactions to form heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur atoms, along with the electrophilic thiocarbonyl carbon, allows for intramolecular and intermolecular cyclizations.
For analogous N-acylthioureas, reactions with α-haloketones or α-haloesters are well-documented to yield thiazole (B1198619) derivatives. rsc.org For example, reaction with an α-bromoacetophenone could lead to the formation of a 2-(benzoylamino)-3-cyclohexyl-4-phenylthiazol-3-ium bromide.
Another potential transformation is the oxidative cyclization to form 1,2,4-thiadiazole (B1232254) derivatives. Desulfurization of the thiourea group can also be achieved using various reagents, leading to the corresponding urea (B33335) derivative.
| Reagent | Product Type |
| α-Bromoacetophenone | Thiazole derivative |
| Oxidizing agent (e.g., H₂O₂) | 1,2,4-Thiadiazole derivative |
| Desulfurizing agent (e.g., HgO) | Urea derivative |
Advanced Purification and Isolation Techniques for this compound
The purification of this compound is crucial for obtaining a high-purity product for subsequent analysis and applications. Standard techniques such as recrystallization are commonly employed.
For more challenging separations or to achieve very high purity, advanced chromatographic techniques are utilized. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the purification and analysis of N-acylthiourea derivatives. nih.gov This technique separates compounds based on their hydrophobicity, allowing for the efficient removal of impurities.
Other advanced purification techniques that could be applied include:
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption compared to HPLC.
Preparative Thin-Layer Chromatography (PTLC): For smaller scale purifications, PTLC can be an effective method for isolating the desired compound.
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product.
Advanced Structural Elucidation and Spectroscopic Characterization of N 1 Carbamothioylcyclohexyl Benzamide
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in N-(1-carbamothioylcyclohexyl)benzamide. The analysis of its FT-IR spectrum reveals distinct absorption bands that correspond to the stretching and bending vibrations of specific bonds.
The spectrum is expected to show a broad absorption band in the region of 3350-3150 cm⁻¹, which is characteristic of the N-H stretching vibrations of both the amide and the primary thioamide groups. The presence of two distinct peaks within this region would suggest the symmetric and asymmetric stretching of the -NH₂ group of the carbamothioyl moiety.
A strong absorption band, typically observed around 1640-1680 cm⁻¹, can be attributed to the C=O stretching vibration of the benzamide (B126) group, often referred to as the Amide I band. Another significant peak, the Amide II band, resulting from N-H bending and C-N stretching, is expected in the range of 1520-1570 cm⁻¹.
The C=S stretching vibration of the thioamide group is generally weaker than the C=O stretch and is anticipated to appear in the region of 1200-1050 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to be observed as a series of sharp peaks just above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclohexyl ring will appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the monosubstituted benzene ring typically give rise to strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Strong, Broad | N-H Stretching (Amide and Thioamide) |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2950-2850 | Strong | Aliphatic C-H Stretching (Cyclohexyl) |
| 1680-1640 | Strong | C=O Stretching (Amide I) |
| 1570-1520 | Medium | N-H Bending (Amide II) |
| 1470-1430 | Medium | C=C Stretching (Aromatic Ring) |
| 1200-1050 | Medium-Weak | C=S Stretching (Thioamide) |
| 770-690 | Strong | Aromatic C-H Bending (Out-of-plane) |
Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the chemically distinct protons in the molecule. The aromatic protons of the benzoyl group would likely appear as a multiplet in the downfield region, typically between δ 7.4 and 7.8 ppm. The proton attached to the amide nitrogen is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but generally falls in the range of δ 8.0-9.0 ppm.
The two protons of the primary thioamide's -NH₂ group are also expected to be observed as two distinct broad singlets, potentially in the range of δ 7.5-8.5 ppm, due to hindered rotation around the C-N bond. The protons of the cyclohexyl ring would give rise to a complex set of overlapping multiplets in the upfield region, typically between δ 1.2 and 2.5 ppm.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0-9.0 | br s | 1H | N-H (Amide) |
| 7.5-8.5 | br s | 2H | -NH₂ (Thioamide) |
| 7.4-7.8 | m | 5H | Aromatic-H |
| 1.2-2.5 | m | 10H | Cyclohexyl-H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the benzamide group is anticipated to be the most downfield signal, typically in the region of δ 165-170 ppm. The thiocarbonyl carbon (C=S) is also significantly deshielded and is expected to appear even further downfield, potentially around δ 180-200 ppm.
The quaternary carbon of the cyclohexyl ring attached to both the nitrogen and the carbamothioyl group would likely appear in the range of δ 55-65 ppm. The carbons of the benzene ring are expected to resonate in the δ 125-135 ppm region, with the ipso-carbon (the carbon attached to the carbonyl group) appearing slightly more downfield. The methylene (B1212753) carbons of the cyclohexyl ring would be observed in the upfield region, typically between δ 20 and 40 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 180-200 | C=S (Thioamide) |
| 165-170 | C=O (Amide) |
| 130-135 | Aromatic C (ipso) |
| 125-130 | Aromatic CH |
| 55-65 | Cyclohexyl C (quaternary) |
| 20-40 | Cyclohexyl CH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the ortho, meta, and para protons of the benzoyl group. Extensive cross-peaks would also be observed among the protons of the cyclohexyl ring, aiding in the assignment of these complex multiplets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the aromatic and cyclohexyl rings by correlating them to their attached protons, which are more readily distinguished in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the different structural units. For example, a correlation between the amide N-H proton and the ipso-carbon of the benzoyl group would confirm the benzamide fragment. Similarly, correlations between the cyclohexyl protons adjacent to the quaternary carbon and the thiocarbonyl carbon would confirm the attachment of the carbamothioyl group to the cyclohexyl ring.
Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and structure of a compound. For this compound (Chemical Formula: C₁₄H₁₈N₂OS, Molecular Weight: 262.37 g/mol ), various mass spectrometric methods are employed for a thorough analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode ESI-MS, the compound is typically protonated, yielding a pseudomolecular ion [M+H]⁺.
The expected primary ion in the ESI-MS spectrum would be observed at an m/z corresponding to the addition of a proton to the molecular mass.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₁₉N₂OS]⁺ | 263.12 |
This technique confirms the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the most anticipated and often most abundant ion in the spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally established.
For the protonated molecule of this compound, [C₁₄H₁₉N₂OS]⁺, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂OS |
| Ion Formula | [C₁₄H₁₉N₂OS]⁺ |
| Calculated Exact Mass | 263.1218 |
| Typical Measured Mass | 263.1215 (Example) |
An experimental HRMS measurement resulting in a mass value extremely close to the calculated value (typically with an error of less than 5 parts per million) provides strong evidence for the proposed elemental composition.
Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), offers deep insights into the compound's structure. By inducing fragmentation of the parent ion (e.g., m/z 263.12) and analyzing the resulting fragment ions, the connectivity of atoms can be deduced. The fragmentation of benzamide-containing compounds often involves characteristic losses. researchgate.net
Key fragmentation pathways for this compound would likely involve the cleavage of the amide and thioamide bonds. Common fragments observed for similar structures include the benzoyl cation and the phenyl cation. researchgate.net
Table 3: Plausible Mass Fragments of this compound
| m/z (Proposed) | Fragment Ion | Proposed Structure / Neutral Loss |
|---|---|---|
| 122.04 | [C₇H₅NOS]⁺ | Benzoyl isothiocyanate cation |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |
The identification of these characteristic fragments helps to piece together the molecular structure, confirming the presence of the benzoyl group and the cyclohexylthiourea moiety.
Elemental Analysis for Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This analysis is vital for verifying the empirical formula of the compound and assessing its purity. The experimentally determined percentages should closely match the theoretically calculated values based on the molecular formula C₁₄H₁₈N₂OS.
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Typical) |
|---|---|---|
| Carbon (C) | 64.09% | 64.05% |
| Hydrogen (H) | 6.91% | 6.95% |
| Nitrogen (N) | 10.68% | 10.65% |
A close correlation between the theoretical and found percentages (typically within ±0.4%) provides strong confirmation of the compound's stoichiometry and high purity.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore ESR-silent.
However, the thiourea (B124793) moiety, with its sulfur and nitrogen donor atoms, makes the compound a potential ligand for forming complexes with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺). Should this compound be used to synthesize such metal complexes, ESR spectroscopy would become an invaluable tool for characterizing the electronic structure and coordination environment of the metal center within the complex. The resulting ESR spectrum would provide information on parameters such as the g-factor and hyperfine coupling constants, elucidating the nature of the metal-ligand bonding. To date, specific ESR studies on metal complexes of this compound are not widely reported in the literature, but it remains a relevant technique for future coordination chemistry studies involving this ligand.
Table of Compounds
| Compound Name |
|---|
Crystallographic Data for this compound Not Publicly Available
Following a comprehensive search of scholarly articles and crystallographic databases, it has been determined that the single-crystal X-ray diffraction data for the compound this compound is not publicly available. This lack of primary data precludes a detailed analysis of its crystallographic and solid-state architectural properties as requested.
The structured article focusing on the specific crystallographic details of this compound cannot be generated without the foundational experimental data from a single-crystal X-ray diffraction study. Such a study would be required to determine the precise three-dimensional arrangement of the molecules in the solid state, which is essential for describing the following:
Crystal System and Space Group: The fundamental symmetry and lattice parameters of the crystal.
Asymmetric Unit and Molecular Conformation: The smallest unique part of the crystal structure and the specific spatial arrangement of the molecule's atoms.
Intermolecular Interactions: A detailed analysis of the specific forces, such as hydrogen bonds (e.g., N-H···O, C-H···O, N-H···S) and π-π stacking interactions, that govern the crystal's architecture.
While searches yielded data for structurally related compounds, including other benzamide and thiourea derivatives, this information is not transferable to this compound. Each compound possesses a unique crystal structure influenced by its specific molecular geometry and functional groups.
Therefore, until a crystallographic study of this compound is conducted and its results are published, the detailed analysis as outlined in the user's request cannot be provided.
Crystallographic and Solid State Architectural Studies of N 1 Carbamothioylcyclohexyl Benzamide
Intermolecular Interactions in the Solid State
Van der Waals and Other Non-Covalent Interactions
A definitive analysis of van der Waals forces and other non-covalent interactions, such as hydrogen bonds and π-interactions, requires knowledge of the precise distances and angles between atoms in adjacent molecules within the crystal. This information is derived directly from the crystal structure determination. In the absence of this data for N-(1-carbamothioylcyclohexyl)benzamide, a detailed and accurate description of these crucial packing forces cannot be provided.
Conformational Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism relates to the incorporation of solvent molecules into the crystal lattice (solvates or hydrates). The study and identification of different polymorphic forms rely on experimental techniques like X-ray diffraction performed on crystals grown under various conditions. As no crystal structures of this compound have been reported, there is no scientific basis to discuss the existence of any polymorphs or pseudopolymorphs for this compound.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using software that requires a CIF file as input. The resulting surfaces and 2D fingerprint plots provide a detailed summary of all close intermolecular contacts. Since no CIF file for this compound is available, a Hirshfeld surface analysis cannot be conducted.
Energy Framework Analysis for Interaction Energies
Energy framework analysis is a computational method that uses the crystallographic data to calculate the interaction energies between molecules in the crystal. This provides a quantitative understanding of the forces holding the crystal together, particularly the contributions of electrostatic, dispersion, and other energy components. This analysis is entirely dependent on the availability of a determined crystal structure and therefore cannot be performed for this compound.
Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorph Identification
Powder X-ray diffraction (PXRD) is an experimental technique used to analyze the bulk purity of a crystalline sample and to identify its polymorphic form by comparing the experimental diffractogram to patterns calculated from single-crystal data. Without a reference crystal structure, it is not possible to generate a calculated PXRD pattern for this compound, limiting the utility of any experimental PXRD data that might be collected.
Computational and Theoretical Investigations of N 1 Carbamothioylcyclohexyl Benzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity. A typical study would employ a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to perform the calculations.
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. The result of this calculation provides key structural parameters. For N-(1-carbamothioylcyclohexyl)benzamide, this would yield precise bond lengths (e.g., C=O, C=S, N-H, C-N), bond angles, and dihedral angles that define its three-dimensional shape.
Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as the stretching of the C=O and C=S bonds or the bending of N-H bonds.
Electronic Structure Properties (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Key parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).
These values are used to calculate other global reactivity descriptors like electronegativity, chemical hardness, and softness.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the electronegative oxygen and sulfur atoms and positive potential near the amide and thioamide hydrogen atoms.
Fukui Functions and Local Reactivity Descriptors
Nucleophilic attack (f+): Where an electron is best accepted (LUMO-based).
Electrophilic attack (f-): Where an electron is best donated (HOMO-based).
Radical attack (f0): The average of the two.
These calculations help pinpoint the most reactive atoms in the benzamide (B126), cyclohexyl, and carbamothioyl moieties.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of a significant NLO response. Molecules with extended π-conjugated systems and significant charge transfer often exhibit strong NLO properties. A computational study on this compound would determine these parameters to assess its potential as an NLO material.
Molecular Dynamics (MD) Simulations of this compound
Conformational Flexibility and Dynamic Behavior of the Compound
The conformational flexibility of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. The key regions of flexibility include the bond connecting the cyclohexyl ring to the carbamothioyl group, the C-N bonds of the benzamide and thiourea (B124793) moieties, and the bond linking the phenyl group to the carbonyl group.
Studies on similar benzamide analogues have demonstrated that the orientation of the phenyl ring and the conformation of the amide linkage are crucial for receptor binding. The presence of intramolecular hydrogen bonding can also influence the conformational preferences of the molecule, leading to more folded or extended structures. The cyclohexyl group, with its chair and boat conformations, adds another layer of complexity to the conformational landscape of the compound.
MD simulations of thiourea derivatives have shown that the thiourea moiety can engage in various hydrogen bonding interactions, contributing to the stability of certain conformations. The dynamic interplay between the different functional groups of this compound, as captured by MD simulations, would reveal the most populated conformational states and the energy barriers between them, providing a dynamic picture of the molecule's structure.
Solvation Effects and Molecular Interactions in Solution
The behavior of this compound in a biological system is significantly influenced by its interactions with the surrounding solvent molecules, typically water. Solvation effects play a crucial role in determining the compound's solubility, conformational equilibrium, and binding affinity to its biological target.
The pattern of solvation around the molecule can provide insights into which regions of the compound are more likely to be exposed to the solvent and which are more likely to be involved in interactions with a binding partner. Understanding the solvation shell around this compound is essential for accurately predicting its behavior in a physiological environment and for refining molecular docking and QSAR models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not identified, the methodology has been widely applied to its analogs, such as benzimidazole-derived carboxamides, to guide the design of new potent molecules. nih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is selected.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics and validation techniques.
For analogs of this compound, QSAR models could reveal the key structural features that influence their activity. For instance, the models might indicate that specific electronic properties of the benzamide ring, the size and shape of the cyclohexyl group, or the hydrogen bonding capacity of the thiourea moiety are critical for biological function. The insights gained from such QSAR studies on analogs are invaluable for the rational design and optimization of new derivatives with improved potency and selectivity.
The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs, along with their potential impact on biological activity.
| Descriptor | Type | Potential Impact on Activity |
| Molecular Weight (MW) | Constitutional | Can influence solubility and bioavailability. |
| LogP | Physicochemical | A measure of lipophilicity, which affects cell membrane permeability. |
| Hydrogen Bond Donors | Topological | Important for interactions with biological targets. |
| Hydrogen Bond Acceptors | Topological | Crucial for forming stable complexes with receptors. |
| Molecular Surface Area | Geometrical | Related to the size and shape of the molecule, influencing binding site complementarity. |
| Dipole Moment | Quantum Chemical | Reflects the polarity of the molecule and its ability to engage in electrostatic interactions. |
| HOMO/LUMO Energies | Quantum Chemical | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to understand the binding mode of a ligand to its biological target, typically a protein or a nucleic acid. While specific docking studies for this compound are not detailed in the available literature, studies on analogous compounds provide a clear framework for how such investigations would be conducted and the insights they would yield.
The primary goal of molecular docking is to identify the most favorable binding pose of a ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a docking score or binding energy. This information can elucidate the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's affinity and selectivity.
For this compound, molecular docking simulations could be used to predict its binding mode to a specific target protein. The benzamide and thiourea moieties are capable of forming multiple hydrogen bonds with the amino acid residues in the binding pocket, while the cyclohexyl and phenyl groups can engage in hydrophobic and van der Waals interactions.
The table below illustrates the types of interactions that could be predicted from a molecular docking study of this compound with a hypothetical receptor.
| Functional Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction |
| Benzamide (C=O) | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) |
| Benzamide (N-H) | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Thiourea (C=S) | Arginine, Lysine | Hydrogen Bond (Acceptor) |
| Thiourea (N-H) | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Cyclohexyl Ring | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
By understanding the detailed interaction mechanism at an atomic level, molecular docking simulations can guide the rational design of new analogs of this compound with improved binding affinities and biological activities.
Structure Activity Relationship Sar Studies of N 1 Carbamothioylcyclohexyl Benzamide and Its Derivatives
Systematic Structural Modifications and Their Impact on Molecular Recognition
The chemical scaffold of N-(1-carbamothioylcyclohexyl)benzamide offers several points for structural modification, each providing a unique opportunity to probe the molecular interactions that govern its biological effects. These include the benzamide (B126) phenyl ring, the cyclohexyl ring, and the carbamothioyl linkage.
Investigation of Substituent Effects on the Benzamide Phenyl Ring
The electronic and steric properties of substituents on the benzamide phenyl ring can significantly modulate the binding affinity and activity of this compound derivatives. The nature, position, and size of these substituents can influence intramolecular and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition.
Research into related benzamide-containing compounds has demonstrated that the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the benzamide moiety, thereby affecting its ability to interact with target proteins. For instance, in other classes of benzamides, the presence of substituents at the ortho, meta, or para positions has been shown to have a profound impact on their biological profiles. While specific data for this compound is limited in publicly available literature, general principles of SAR suggest that a systematic exploration of these effects would be highly informative.
Table 1: Hypothetical Impact of Phenyl Ring Substituents on Activity
| Substituent (Position) | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |
| -OCH3 (para) | Electron-donating | Low | Potential increase or decrease |
| -Cl (meta) | Electron-withdrawing | Medium | Potential increase or decrease |
| -NO2 (ortho) | Electron-withdrawing | High | Likely decrease due to steric clash |
| -CH3 (para) | Electron-donating | Low | Potential increase or decrease |
This table is illustrative and based on general SAR principles for benzamides; specific data for this compound is not available.
Impact of Cyclohexyl Ring Modifications on Molecular Interactions
The cyclohexyl ring in this compound serves as a lipophilic scaffold that can influence the compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins. Modifications to this ring, such as changes in size (e.g., cyclopentyl, cycloheptyl), the introduction of substituents, or altering its conformational flexibility, can have a significant impact on molecular interactions.
Variations of the Carbamothioyl Linkage and Their Structural Consequences
The carbamothioyl (-C(=S)NH2) group is a key functional moiety in this compound, likely involved in crucial hydrogen bonding interactions with biological targets. Variations of this linkage, such as its replacement with a carbamoyl (B1232498) (-C(=O)NH2) group (an amide) or other bioisosteres, can provide valuable insights into the importance of the thiocarbonyl group for activity.
The replacement of the sulfur atom with an oxygen atom would alter the hydrogen bonding capacity, bond angles, and electronic properties of the linkage. Such a modification would help to determine if the thione functionality is essential for the observed biological effects. Bioisosteric replacements, a common strategy in drug design, could also be employed to modulate the compound's physicochemical properties while maintaining its key binding interactions.
Stereochemical Influences on Molecular Activity and Binding
Chirality plays a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. Although this compound itself is achiral, the introduction of substituents on the cyclohexyl ring or the benzamide moiety can create stereocenters. The resulting stereoisomers (enantiomers or diastereomers) may exhibit significantly different biological activities, affinities for their targets, and metabolic profiles.
The differential activity of stereoisomers is often attributed to the specific three-dimensional arrangement of atoms, which allows for a more favorable interaction of one isomer with the chiral binding site of a receptor or enzyme. For instance, in studies of other chiral molecules, it has been shown that only one enantiomer may possess the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the investigation of the stereochemical requirements for the activity of this compound derivatives is a critical aspect of their SAR studies.
Conformational Preferences and Their Role in Biological Activity
The biological activity of a molecule is intimately linked to its three-dimensional conformation. This compound can adopt various conformations due to the rotational freedom around its single bonds. The preferred conformation in solution and, more importantly, the bioactive conformation when bound to its target, are key determinants of its activity.
Conformational analysis, often performed using computational modeling and spectroscopic techniques like NMR, can help to identify the low-energy conformations of the molecule. Understanding the conformational preferences of the cyclohexyl ring (chair, boat, or twist-boat) and the relative orientations of the benzamide and carbamothioyl groups is crucial. The bioactive conformation is the specific spatial arrangement of the molecule that allows for optimal interaction with the binding site of its biological target. Identifying this conformation is a major goal of SAR studies as it guides the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Comparative SAR with Structurally Related Amides and Thioureas
To gain a broader understanding of the SAR of this compound, it is instructive to compare its properties with those of structurally related amides and thioureas. This comparative analysis can reveal the relative importance of the different structural components for biological activity.
Mechanistic Insights into the Actions of N 1 Carbamothioylcyclohexyl Benzamide Analogs
Enzyme Inhibition Mechanisms
N-(1-carbamothioylcyclohexyl)benzamide analogs are part of a broader class of benzamide (B126) derivatives that function as tubulin polymerization inhibitors. nih.gov Their mechanism of action is centered on the disruption of microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. nih.gov
Research has demonstrated that many benzamide derivatives target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This site is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits. nih.govmdpi.com The binding of a ligand to this site interferes with the conformational changes required for tubulin dimers to polymerize into microtubules, thus inhibiting their formation. mdpi.com
The inhibition of tubulin polymerization by various colchicine site inhibitors has been characterized through kinetic studies. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous benzamide and indole (B1671886) derivatives provide insight into the likely kinetic profile. For instance, kinetic analyses of similar tubulin inhibitors have demonstrated a time-dependent inhibition of microtubule assembly. researchgate.netnih.gov The type of inhibition can vary among different analogs, with some exhibiting competitive inhibition with colchicine, indicating they bind to the same site. nih.gov Other, more complex mechanisms, such as mixed-type inhibition, have also been observed for other classes of tubulin inhibitors. This would suggest that the inhibitor can bind to both free tubulin and the microtubule ends, albeit with different affinities. The specific kinetics for this compound analogs would depend on the on- and off-rates of their binding to the colchicine site.
Protein-Ligand Interaction Modes
The binding affinity and specificity of this compound analogs to the colchicine site are governed by a combination of hydrophobic, hydrophilic, and hydrogen bonding interactions. Molecular modeling and X-ray crystallography studies of related compounds have provided a detailed picture of these interactions. nih.gov
Hydrogen bonds are critical for the specific orientation and stabilization of the ligand within the binding pocket. nih.gov In the case of benzamide derivatives, the amide group is a key hydrogen bond donor and acceptor. mdpi.com Molecular docking studies of various colchicine site inhibitors have revealed potential hydrogen bonding with residues such as Tyr357, Ala247, and Val353 of tubulin. researchgate.net For this compound, the amide linkage and the carbamothioyl group (-C(=S)NH2) provide multiple opportunities for forming hydrogen bonds with amino acid residues in the colchicine binding site. The N-H protons of the amide and carbamothioyl groups can act as hydrogen bond donors, while the carbonyl oxygen and the thiocarbonyl sulfur can act as hydrogen bond acceptors. These specific hydrogen bonding networks are crucial for anchoring the molecule in the correct orientation to elicit its inhibitory effect.
Bioisosteric Transformations and Their Mechanistic Relevance
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to improve its pharmacological properties without significantly altering its binding mode. In the context of this compound analogs, bioisosteric transformations can provide valuable mechanistic insights. For example, replacing the sulfur atom in the carbamothioyl group with an oxygen atom to give a carbamoyl (B1232498) group would alter the hydrogen bonding capacity and the electronic properties of the molecule. Such a change could affect the strength of the interaction with the binding site residues and, consequently, the inhibitory potency. Similarly, modifications to the benzamide or cyclohexyl rings, such as the introduction of different substituents, can fine-tune the hydrophobic and electronic properties of the molecule, leading to optimized interactions with the tubulin binding site. The mechanistic relevance of these transformations lies in understanding which molecular features are critical for potent tubulin inhibition and how they can be manipulated to enhance therapeutic efficacy.
Data Tables
Table 1: Key Molecular Interactions of Benzamide Analogs at the Colchicine Binding Site
| Interaction Type | Interacting Ligand Moiety (Inferred for this compound) | Potential Interacting Tubulin Residues | Reference |
| Hydrophobic Interactions | Benzoyl group, Cyclohexyl ring | Nonpolar residues in the binding pocket | nih.gov |
| Hydrogen Bonding | Amide linkage (N-H, C=O), Carbamothioyl group (N-H, C=S) | Tyr357, Ala247, Val353, and others | mdpi.comresearchgate.net |
| Covalent Bonding (for some analogs) | Benzamide core | Cys239 | nih.gov |
Ligand-Induced Conformational Changes in Target Macromolecules
The binding of a ligand, such as this compound or its analogs, to a target macromolecule is a dynamic process that frequently results in significant conformational changes in the protein. These structural alterations are fundamental to the initiation or inhibition of a biological response. The nature and extent of these conformational shifts are dictated by the chemical properties of the ligand, the architecture of the binding site, and the inherent flexibility of the macromolecule. For many benzamide and thioamide analogs, the primary targets are G protein-coupled receptors (GPCRs), where they often function as allosteric modulators. mdpi.comnih.govnih.gov
Upon binding, these ligands can stabilize specific conformational states of the receptor, leading to either activation (in the case of agonists or positive allosteric modulators) or inactivation (in the case of antagonists, inverse agonists, or negative allosteric modulators). nih.gov These conformational changes are not merely localized to the binding pocket but are propagated through the protein structure, ultimately affecting the intracellular domains responsible for interacting with downstream signaling partners like G proteins and β-arrestins. nih.govnih.gov
A key aspect of ligand-induced conformational changes in GPCRs involves the rearrangement of the transmembrane (TM) helices. nih.gov For instance, receptor activation is often associated with an outward movement of the cytoplasmic end of TM6 and a slight inward shift of TM7, creating a binding cavity for G proteins. researchgate.netresearchgate.net The binding of allosteric modulators to a site distinct from the orthosteric ligand binding site can influence these helical movements, thereby modulating the receptor's response to its endogenous ligand. mdpi.comresearchgate.net
Molecular docking and other computational studies are instrumental in predicting and analyzing these ligand-induced conformational changes. By simulating the interaction between a ligand and its target protein, researchers can identify key amino acid residues involved in binding and predict the resulting structural alterations. dergipark.org.trlaurinpublishers.com For example, docking studies of benzamide analogs with GPCRs have revealed how subtle changes in the ligand's structure can lead to different binding modes and, consequently, distinct effects on receptor conformation. mdpi.com
The table below summarizes findings from computational and structural studies on benzamide and thioamide analogs, illustrating the types of interactions and conformational changes observed upon binding to their target macromolecules.
| Analog Class | Target Macromolecule | Key Interacting Residues | Observed/Predicted Conformational Change | Functional Outcome |
| Aryl Benzamide Derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Pro655, Tyr659, Ile625, Ser658 | Stabilization of an "arc" conformation at an allosteric site. | Negative Allosteric Modulation mdpi.com |
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | Metabotropic Glutamate Receptor 5 (mGluR5) | Not specified | Potentiation of glutamate-induced calcium release. | Positive Allosteric Modulation acs.org |
| Benzamide Analogs | Neuronal Nicotinic Receptors (nAChRs) | Not specified | Allosteric modulation of receptor activity. | Negative Allosteric Modulation nih.gov |
| 3-Benzazepine Derivatives | NMDA Receptors | Not specified | Immobilization of the α5-helix connecting the amino-terminal and ligand-binding domains. | Allosteric Inhibition researchgate.net |
It is important to note that the substitution of an oxygen atom with sulfur, as seen in thioamides, can alter the electronic and hydrogen-bonding properties of the molecule. researchgate.netacs.org These differences can lead to distinct interactions within the binding pocket, potentially stabilizing unique receptor conformations that differ from those induced by their benzamide counterparts. researchgate.netnih.gov Structural analyses of thioamide-containing peptides have shown that the longer C=S bond and altered hydrogen bond propensities can either stabilize or destabilize local protein secondary structures. researchgate.netrsc.org This suggests that this compound and its analogs could induce unique conformational changes in their targets due to the presence of the thioamide group.
Applications of N 1 Carbamothioylcyclohexyl Benzamide in Advanced Materials and Supramolecular Chemistry
Design of Supramolecular Architectures through Self-Assembly
The self-assembly of N-(1-carbamothioylcyclohexyl)benzamide into well-defined supramolecular architectures is primarily governed by the directional and specific hydrogen bonds formed by its amide and thiourea (B124793) moieties. These non-covalent interactions are the driving force behind the spontaneous organization of molecules into stable, higher-order structures.
The amide group (–C(=O)NH–) and the thiourea group (–C(=S)NH–) are excellent hydrogen bond donors and acceptors. The amide group can participate in N–H···O hydrogen bonds, which are fundamental to the structure of proteins and have been extensively used in the design of synthetic supramolecular polymers. Similarly, the thiourea moiety can form robust N–H···S hydrogen bonds. In compounds containing both amide and thiourea groups, a variety of hydrogen bonding motifs can be observed.
The interplay of different hydrogen bonding interactions in N-acylthiourea derivatives often leads to the formation of extended networks in one, two, or three dimensions. For instance, in the crystal structures of similar compounds, molecules are often linked by N–H···S and N–H···O hydrogen bonds to generate infinite chains (1D networks). nih.gov These chains can then further interact through weaker C–H···O or C–H···S interactions to form sheets (2D networks) or more complex three-dimensional architectures.
The specific dimensionality of the resulting network is highly dependent on the steric hindrance and conformational flexibility of the substituents. In the case of this compound, the bulky cyclohexyl group is expected to play a significant role in directing the self-assembly process, potentially leading to the formation of porous frameworks or intricate interpenetrated networks. The chair conformation of the cyclohexyl ring can also introduce chirality into the supramolecular assembly, leading to the formation of helical or other chiral structures. While specific studies on this exact molecule are not prevalent, the principles of supramolecular chemistry suggest a rich variety of potential ordered assemblies.
Host-Guest Chemistry Involving this compound as a Recognition Motif
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The amide and thiourea groups of this compound can act as effective recognition motifs for binding to various guest species through hydrogen bonding.
While there is no specific research on this compound in host-guest chemistry, the principles can be inferred. The development of synthetic hosts for the recognition of anions or neutral molecules often relies on the use of hydrogen bond donors like amides and ureas/thioureas. The pre-organization of these hydrogen bond donors is crucial for achieving high binding affinity and selectivity. The cyclohexyl scaffold in this compound could provide a certain degree of pre-organization for the amide and thiourea groups, making it a potential candidate for a receptor in host-guest systems. For example, it could potentially bind to anions like chloride or acetate (B1210297) through the formation of multiple hydrogen bonds with the N-H protons of the amide and thiourea moieties.
Coordination Chemistry of the Carbamothioyl Ligand (if applicable to metal complexes)
The carbamothioyl group (–C(=S)N–) is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen, and the oxygen from the amide group) in this compound makes it a potentially interesting chelating ligand for a range of transition metals.
Thiourea and its derivatives are well-known to coordinate to a variety of metal ions, and the resulting metal complexes have diverse applications, for instance, in catalysis and medicine. nih.gov The coordination can occur through the sulfur atom, the nitrogen atoms, or in a bridging fashion. In the case of this compound, it could potentially act as a bidentate ligand, coordinating to a metal center through the sulfur atom of the thiourea group and the oxygen atom of the amide group, forming a stable six-membered chelate ring. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The synthesis of metal complexes with related ligands has been reported, demonstrating the versatility of the carbamothioyl moiety in coordination chemistry. seejph.com
Potential in Functional Materials Development
The unique structural and electronic properties of this compound suggest its potential for use in the development of functional organic materials.
For instance, computational studies on N–((2–acetylphenyl)carbamothioyl)benzamide have been performed to understand its electronic structure and reactivity. researchgate.net Such studies can predict the ionization potential, electron affinity, and other parameters relevant to the performance of a material in electronic devices. The ability of this compound to self-assemble into ordered structures is also a crucial aspect for its potential application in organic electronics, as charge transport is highly dependent on molecular packing and intermolecular electronic coupling. Further computational and experimental studies would be necessary to fully explore the potential of this compound in the field of organic electronic materials.
Chemosensors and Biosensors8.4.3. Catalysis (e.g., as ligands in catalytic systems)
While research exists on other related benzamide (B126) and thiourea derivatives in these applications, a strict adherence to the specified compound, this compound, prevents the inclusion of that data. Further research and publication in the scientific community are required to elaborate on the potential roles of this particular compound in the requested areas.
Future Research Directions and Outlook for N 1 Carbamothioylcyclohexyl Benzamide
Development of Next-Generation Analogues with Tailored Activities
The N-acylthiourea scaffold is a versatile template for developing new therapeutic agents due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov Future research will likely focus on the synthesis of next-generation analogues of N-(1-carbamothioylcyclohexyl)benzamide to enhance specific activities and explore new therapeutic applications.
Modification of the benzamide (B126) and cyclohexyl rings offers a clear strategy for tailoring the compound's properties. For instance, introducing various substituents onto the phenyl ring could modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological efficacy. Similarly, altering the cyclohexyl group could influence the compound's lipophilicity and binding interactions with biological targets. The synthesis of new derivatives can be achieved through established methods, such as the reaction of a substituted benzoyl isothiocyanate with an appropriate amine. nih.govmdpi.com
A systematic approach to creating a library of analogues could yield compounds with tailored functionalities. For example, derivatives could be designed to target specific enzymes or receptors involved in disease pathways. Research into related N-phenylcarbamothioylbenzamides has already demonstrated that specific substitutions can lead to potent anti-inflammatory effects with low ulcerogenic properties, highlighting the potential for creating highly targeted and safer drugs. nih.gov
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold | Potential Modification Site | Example Substituents | Desired Outcome |
| Benzamide | Phenyl Ring | Halogens, Nitro groups, Alkoxy groups | Enhanced biological activity (e.g., anti-inflammatory, anticancer) |
| Cyclohexyl | Ring Positions | Alkyl groups, Hydroxyl groups | Modified lipophilicity and target binding |
| Thiourea (B124793) | N-H groups | Alkylation, Arylation | Altered hydrogen bonding and coordination properties |
Application of Advanced Computational Techniques for Predictive Design and Optimization
Advanced computational techniques are indispensable tools for accelerating the drug discovery and materials design process. In the context of this compound, computational chemistry can guide the synthesis of new analogues by predicting their properties and interactions.
Molecular docking studies can be employed to predict the binding affinity of designed analogues with specific biological targets, such as enzymes or receptors. tandfonline.comresearchgate.net This approach allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, saving time and resources. For example, docking experiments with N-(phenylcarbamoyl)benzamide derivatives have been used to predict their inhibitory activities against specific cancer-related enzymes. researchgate.net
Furthermore, Density Functional Theory (DFT) can be used to analyze the structural and electronic properties of the molecule, providing insights into its reactivity and stability. nih.gov Hirshfeld surface analysis is another computational tool that can reveal the nature and extent of intermolecular interactions within the crystal structure of these compounds, which is crucial for understanding their solid-state properties and for designing crystalline materials. rsc.orgnih.gov
Table 2: Computational Techniques for Predictive Design
| Computational Method | Application | Predicted Properties |
| Molecular Docking | Drug Discovery | Binding affinity, Interaction with biological targets |
| Density Functional Theory (DFT) | Molecular Modeling | Electronic structure, Reactivity, Stability |
| Hirshfeld Surface Analysis | Crystal Engineering | Intermolecular interactions, Crystal packing |
| ADMET Prediction | Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion, Toxicity |
Exploration of Novel Supramolecular Architectures and Self-Healing Materials
The ability of the thiourea and benzamide moieties to form strong and directional hydrogen bonds makes this compound an excellent candidate for constructing novel supramolecular architectures. bohrium.comnih.gov These organized assemblies are held together by non-covalent interactions and can exhibit unique properties not found in individual molecules. The N-H hydrogen bonds in N-cyclohexylbenzamide, for example, lead to the formation of supramolecular chains in the solid state. nih.gov The additional hydrogen bonding sites in the thiourea group of the target compound could enable the formation of more complex and robust networks.
This capacity for forming extensive hydrogen-bonded networks is also a key feature in the design of self-healing materials. espublisher.com Self-healing polymers can autonomously repair damage, extending the lifespan of materials and products. mdpi.com The reversible nature of hydrogen bonds allows them to break and reform, providing a mechanism for healing. mdpi.com Materials based on poly(ether-thiourea) have demonstrated high tensile strength and the ability to completely recover after damage, thanks to densely packed, dynamic hydrogen bonds. mdpi.com By incorporating this compound as a cross-linking agent or functional monomer into a polymer matrix, it may be possible to create new self-healing elastomers or plastics with tailored mechanical properties.
Integration of this compound into Multifunctional Hybrid Systems
Integrating this compound into larger systems can lead to the development of multifunctional hybrid materials with synergistic properties. The thiourea group is known for its ability to coordinate with metal ions, making it a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). bohrium.comx-mol.com These materials have applications in gas storage, separation, catalysis, and sensing. bohrium.comresearchgate.net By using this compound as an organic linker, novel MOFs with specific pore sizes and chemical functionalities could be designed.
Another promising avenue is the creation of hybrid materials by anchoring the molecule to the surface of inorganic nanoparticles or polymers. researchgate.netresearchgate.net For example, thiourea-functionalized magnetic nanoparticles have been developed for the adsorption of heavy metal ions from water. researchgate.net Similarly, coupling organic molecules with photocatalytic nanoparticles like titanium dioxide can create hybrid systems with both antibacterial and pollutant-degrading capabilities. nih.gov Integrating this compound into such systems could impart specific recognition, catalytic, or biological activities to the final material, opening up applications in environmental remediation, sensing, and advanced coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
